

Spectroscopic Characterization of Methoxyperfluorobutane: A Technical Guide

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Compound of Interest

Compound Name: Methoxyperfluorobutane

Cat. No.: B062403

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Introduction

Methoxyperfluorobutane, a fluorinated ether, is a compound of significant interest in various scientific and industrial fields, including as a solvent and in the development of drug delivery systems. Its chemical formula is $C_5H_3F_9O$, with a molecular weight of 250.06 g/mol. Commercially, it is often available as a mixture of two isomers: methyl nonafluorobutyl ether (the linear isomer) and methyl nonafluoroisobutyl ether (the branched isomer). A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and quality control. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **methoxyperfluorobutane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **methoxyperfluorobutane**. The presence of 1H , ^{13}C , and ^{19}F nuclei allows for a comprehensive analysis.

Predicted 1H NMR Data

The proton NMR spectrum of **methoxyperfluorobutane** is expected to be relatively simple, with the primary signal arising from the methoxy ($-OCH_3$) protons.

Isomer	Predicted Chemical Shift (δ) ppm	Multiplicity
Methyl nonafluorobutyl ether	~3.70	Singlet
Methyl nonafluoroisobutyl ether	~3.70	Singlet

Note: The chemical shifts of the methoxy protons for both isomers are very similar and may overlap in a spectrum of the mixture.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will show signals for the methoxy carbon and the carbons of the perfluorinated butyl chain. The chemical shifts of the fluorinated carbons are significantly influenced by the attached fluorine atoms.

Methyl nonafluorobutyl ether ($\text{CF}_3\text{CF}_2\text{CF}_2\text{CF}_2\text{OCH}_3$)

Carbon Atom	Predicted Chemical Shift (δ) ppm
-OCH ₃	55 - 65
-CF ₂ -OCH ₃	115 - 125
-CF ₂ -CF ₂ -OCH ₃	110 - 120
-CF ₂ -CF ₃	105 - 115
-CF ₃	115 - 125

Methyl nonafluoroisobutyl ether ($(\text{CF}_3)_2\text{CFCH}_2\text{OCH}_3$)

Carbon Atom	Predicted Chemical Shift (δ) ppm
-OCH ₃	55 - 65
-CF ₂ -OCH ₃	115 - 125
-CF((CF ₃) ₂)	90 - 100
-CF ₃	115 - 125

Predicted ¹⁹F NMR Data

¹⁹F NMR is particularly informative for characterizing the perfluorinated chain of **methoxyperfluorobutane**.

Methyl nonafluorobutyl ether (CF₃CF₂CF₂CF₂OCH₃)

Fluorine Atom	Predicted Chemical Shift (δ) ppm (relative to CFCI ₃)
-CF ₂ -OCH ₃	-80 to -90
-CF ₂ -CF ₂ -OCH ₃	-120 to -130
-CF ₂ -CF ₃	-125 to -135
-CF ₃	-80 to -85

Methyl nonafluoroisobutyl ether ((CF₃)₂CFCH₂CF₂OCH₃)

Fluorine Atom	Predicted Chemical Shift (δ) ppm (relative to CFCI ₃)
-CF ₂ -OCH ₃	-85 to -95
-CF((CF ₃) ₂)	-180 to -190
-CF ₃	-70 to -80

Infrared (IR) Spectroscopy

The IR spectrum of **methoxyperfluorobutane** is dominated by strong absorptions from the C-F bonds.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity
2950 - 2850	C-H stretch (methoxy)	Medium
1450 - 1380	C-H bend (methoxy)	Medium
1250 - 1050	C-O-C stretch (ether)	Strong
1300 - 1100	C-F stretch	Very Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **methoxyperfluorobutane**. The two isomers will exhibit distinct fragmentation patterns.

Predicted Mass Spectrometry Fragmentation

Methyl nonafluorobutyl ether (CF₃CF₂CF₂CF₂OCH₃)

m/z	Proposed Fragment
250	[M] ⁺ (Molecular Ion)
219	[M - OCH ₃] ⁺
181	[C ₄ F ₇] ⁺
131	[C ₃ F ₅] ⁺
119	[C ₂ F ₅] ⁺
69	[CF ₃] ⁺
31	[OCH ₃] ⁺

Methyl nonafluoroisobutyl ether ((CF₃)₂CFCH₂OCH₃)

m/z	Proposed Fragment
250	$[M]^+$ (Molecular Ion)
219	$[M - OCH_3]^+$
181	$[C_4F_7]^+$
131	$[C_3F_5]^+$
69	$[CF_3]^+$ (likely base peak)
31	$[OCH_3]^+$

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

- Sample Preparation: Prepare a solution of **methoxyperfluorobutane** (approximately 5-10 mg) in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a 5 mm NMR tube.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - For ¹H and ¹³C NMR, reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
 - For ¹⁹F NMR, use an external reference standard (e.g., CFCl₃).
- Data Acquisition:
 - ¹H NMR: Acquire a standard one-dimensional proton spectrum.
 - ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

- ^{19}F NMR: Acquire a one-dimensional fluorine spectrum.

Infrared (IR) Spectroscopy Protocol

- Sample Preparation: As **methoxyperfluorobutane** is a volatile liquid, the Attenuated Total Reflectance (ATR) or neat liquid film method is suitable.
 - ATR: Place a drop of the neat liquid directly onto the ATR crystal.
 - Neat Liquid Film: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrument Setup:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty ATR crystal or clean salt plates.
- Data Acquisition:
 - Acquire the sample spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

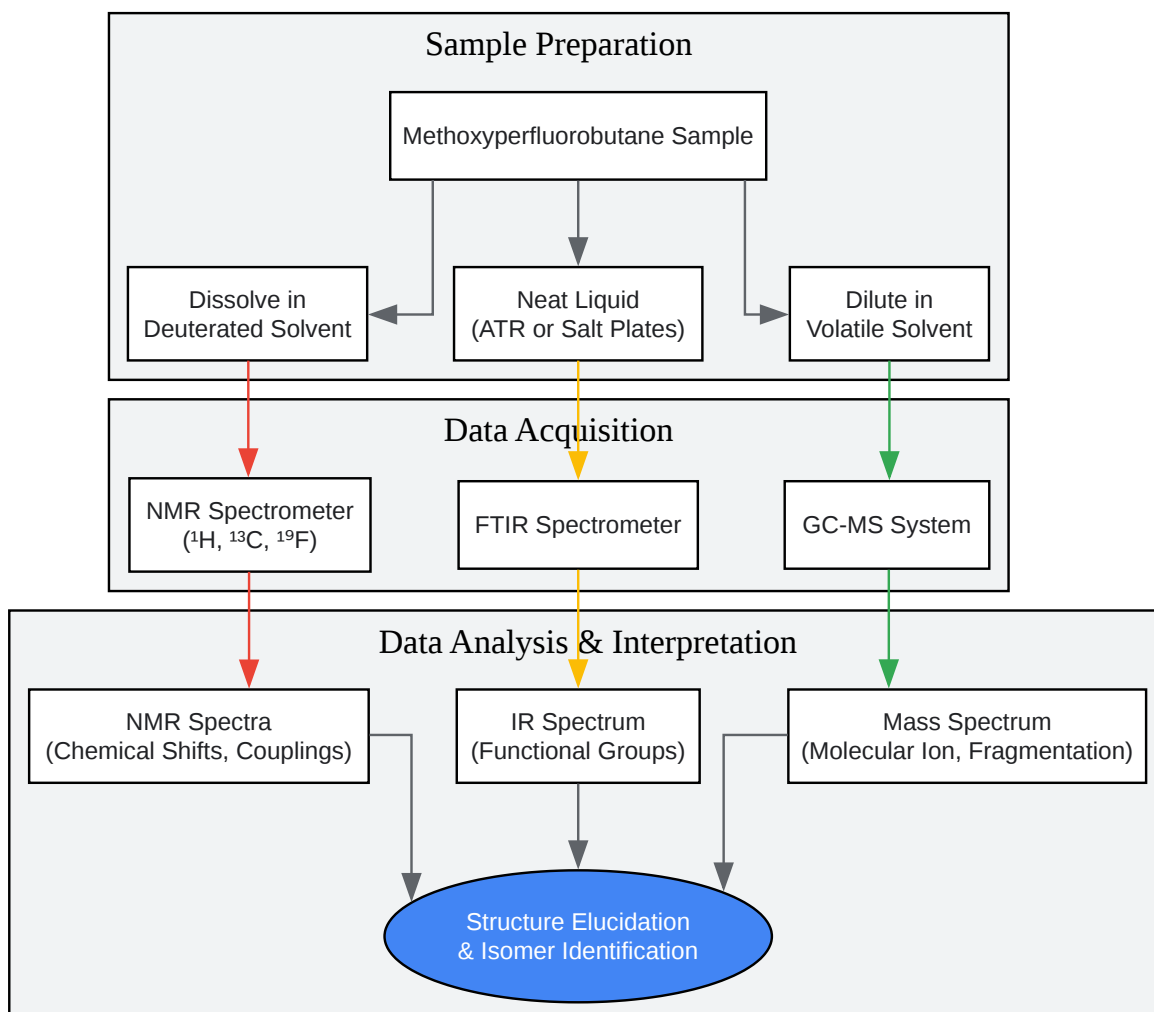
Mass Spectrometry (MS) Protocol

- Sample Introduction: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing this volatile compound.
 - Prepare a dilute solution of **methoxyperfluorobutane** in a volatile organic solvent (e.g., dichloromethane, hexane).
- GC-MS Instrument Setup:
 - GC: Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent). The oven temperature program should be optimized to separate the two isomers. A typical program might start at a low temperature (e.g., $40\text{ }^{\circ}\text{C}$) and ramp up to a higher temperature (e.g., $150\text{ }^{\circ}\text{C}$).

- MS: Use Electron Ionization (EI) at 70 eV. Acquire spectra over a mass range of m/z 30-300.
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the prepared solution into the GC-MS system.
 - The mass spectrometer will record spectra of the compounds as they elute from the GC column.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a fluorinated organic compound like **methoxyperfluorobutane**.



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Caption: Workflow for Spectroscopic Analysis of **Methoxyperfluorobutane**.

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